molecular formula C13H15NO3 B1451704 [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid CAS No. 1021141-86-5

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid

Cat. No. B1451704
M. Wt: 233.26 g/mol
InChI Key: XCJPEBHDWADFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a chemical compound with a unique structure that allows for diverse applications in scientific research. It has a molecular weight of 219.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and its derivatives are used as building blocks in the synthesis of novel compounds. For example, indole-benzimidazole derivatives were synthesized using 2-Methylindole-3-acetic acid and its derivatives. These compounds are of interest due to their potential applications in medicinal chemistry (Wang et al., 2016).

Antioxidant Properties

Research has been conducted on the antioxidant properties of indole-3-acetic acid derivatives. These compounds were shown to possess significant antioxidant activities, indicating potential therapeutic applications (Naik et al., 2011).

Development of Unique Derivatives

Indoloketopiperazine derivatives were obtained from a reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. These derivatives represent a novel class of compounds with potential applications in drug discovery (Ghandi et al., 2012).

Antibacterial and Enzyme Inhibitory Activities

Studies have shown that certain derivatives of 2-(1H-Indol-3-yl)acetic acid exhibit antibacterial activities and moderate to weak anti-enzymatic potential against specific enzymes, indicating their potential use in addressing bacterial infections and inflammatory ailments (Rubab et al., 2017).

Isolation from Natural Sources

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and related compounds have been isolated from natural sources such as fermentation broths of endophytic fungi. These compounds contribute to the understanding of natural product chemistry and their potential applications (Luo et al., 2013).

Application in Material Science

Indole-based derivatives, including those related to [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, have been synthesized and characterized for their potential use in material science, especially due to their antimicrobial activities (Nagarapu & Pingili, 2014).

Photophysical Properties

Research has also focused on the photophysical properties of compounds derived from indole-3-acetic acid. These studies contribute to the understanding of the fluorescence properties of these compounds, which can be applied in various scientific fields, including analytical chemistry and materials science (Hirano et al., 2004).

properties

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJPEBHDWADFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.